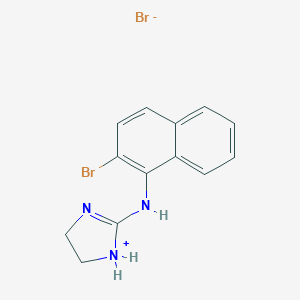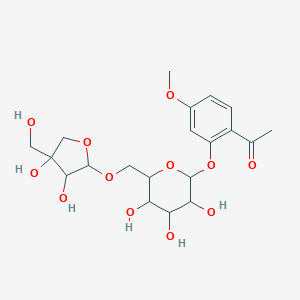
Apiopaeonoside
Overview
Description
It is a glycoside derivative of paeonol, specifically identified as paeonol-D-apio-β-D-furanosyl (1→6)-β-D-glucopyranoside . This compound is part of the monoterpene glycosides family and has been studied for its various pharmacological properties.
Mechanism of Action
Target of Action
Apiopaeonoside is a natural product isolated from the root of Paeonia suffruticosa . More research is needed to identify the compound’s primary targets and their role.
Mode of Action
It is known that related compounds such as paeonol have been shown to have various effects such as improving endothelium injury, reducing inflammation, ameliorating oxidative stress, suppressing vascular smooth muscle cell proliferation, and repressing platelet activation
Biochemical Pathways
For instance, Paeonol has been reported to have effects on the glyoxalase system and ascorbate-glutathione pathway, emphasizing their roles in maintaining cellular homeostasis and detoxifying reactive oxygen species
Pharmacokinetics
It is known that this compound is soluble in methanol, ethanol, dmso, and other organic solvents
Result of Action
Related compounds such as paeonol have been shown to have various effects at the molecular and cellular level, such as improving endothelium injury, reducing inflammation, ameliorating oxidative stress, suppressing vascular smooth muscle cell proliferation, and repressing platelet activation
Action Environment
It is known that the compound is sensitive to moisture and should be stored at 2-8℃
Biochemical Analysis
Cellular Effects
It is known that Apiopaeonoside is a natural product isolated from the root of Paeonia suffruticosa , which has been reported to have various biological activities
Molecular Mechanism
It is known that this compound is a natural product isolated from the root of Paeonia suffruticosa , which has been reported to have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Apiopaeonoside is primarily isolated from natural sources rather than synthesized through artificial means. The extraction process involves the use of solvents such as methanol, ethanol, and dichloromethane . The root of Paeonia suffruticosa is subjected to hydrolytic reactions and preparation of derivatives to isolate this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the root bark of Paeonia suffruticosa. The process includes drying the root bark, followed by solvent extraction and purification using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .
Chemical Reactions Analysis
Types of Reactions
Apiopaeonoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Comparison with Similar Compounds
Apiopaeonoside is unique due to its specific glycoside structure. Similar compounds include:
Paeonol: The parent compound of this compound, known for its anti-inflammatory and antioxidant properties.
Paeoniflorin: Another glycoside from Paeonia suffruticosa with similar pharmacological effects.
Benzoylpaeoniflorin: A derivative of paeoniflorin with additional therapeutic potential.
This compound stands out due to its unique combination of glycoside moieties, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
1-[2-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O12/c1-9(22)11-4-3-10(28-2)5-12(11)31-18-16(25)15(24)14(23)13(32-18)6-29-19-17(26)20(27,7-21)8-30-19/h3-5,13-19,21,23-27H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLNKOAURQPXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905328 | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100291-86-9 | |
| Record name | Apiopaeonoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100291869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is apiopaeonoside and where is it found?
A1: this compound is a natural compound found in the root of the Paeonia suffruticosa plant, also known as the tree peony. [, ] This plant is commonly used in traditional Chinese medicine. []
Q2: What is the chemical structure of this compound?
A2: this compound is a paeonol glycoside. Its structure consists of a paeonol molecule linked to a disaccharide composed of D-apiose and D-glucose. The full chemical name is paeonol-[D-apio-β-D-furanosyl (1→6)-β-D-glucopyranoside. []
Q3: Has this compound been investigated for its biological activity?
A3: Yes, studies have shown that this compound exhibits tyrosinase inhibitory activity. [] Tyrosinase is a key enzyme involved in melanin production, and inhibitors of this enzyme are of interest for developing skin-lightening agents. []
Q4: What analytical techniques are used to identify and quantify this compound?
A4: Several techniques have been employed to study this compound, including:
- High-performance thin-layer chromatography (HPTLC): This method has been used to quantify this compound levels in Paeonia suffruticosa roots at different stages of plant growth. []
- High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS): This technique was used to identify this compound as a tyrosinase binder in San-Bai decoction, a traditional Chinese medicine. []
- Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS): This method was used to analyze this compound content in Paeonia lactiflora roots of different ages, diameters, and with or without specific markings. []
Q5: What other compounds are often found alongside this compound in Paeonia species?
A5: Research frequently identifies this compound in conjunction with other bioactive compounds, including:
- Paeoniflorin: A prominent monoterpene glycoside in Paeonia species. [, , , ]
- Benzoylpaeoniflorin: A paeoniflorin derivative also found in these plants. [, , ]
- Oxypaeoniflorin: Another related monoterpene glycoside. [, ]
- Paeonol: A phenolic compound found in Paeonia species. [, , ]
- Paeonoside and Paeonolide: Additional glycosides present in these plants. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
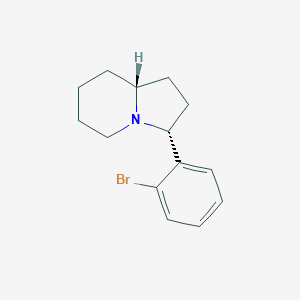


![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
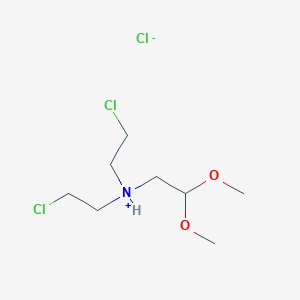
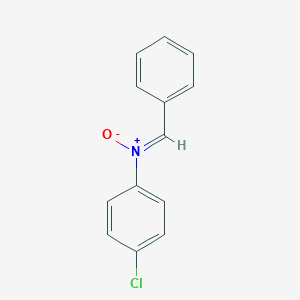
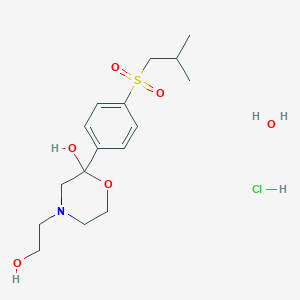
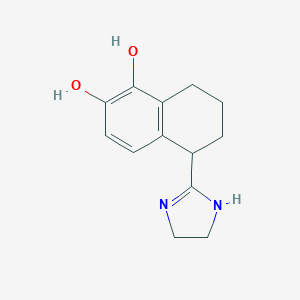
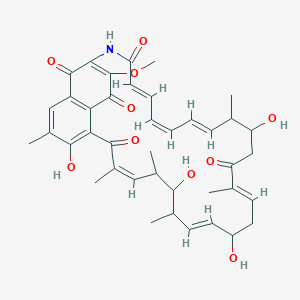
![(3Z)-2-AMINO-3-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}PROP-1-ENE-1,1,3-TRICARBONITRILE](/img/structure/B217218.png)
![2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium chloride](/img/structure/B217226.png)
